molecular formula C15H10BrNOS2 B183860 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone CAS No. 23384-65-8

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Cat. No.: B183860
CAS No.: 23384-65-8
M. Wt: 364.3 g/mol
InChI Key: WZNIXQCNMVOKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a β-keto-sulfone derivative featuring a benzothiazole moiety linked via a sulfanyl group to a 4-bromophenyl-substituted ethanone backbone. This compound belongs to a class of intermediates critical in organic synthesis, particularly for Michael and Knoevenagel reactions, and serves as a precursor for diverse heterocyclic systems such as chalcones, vinyl sulfones, and polyfunctionalized ketones .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNIXQCNMVOKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359734
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-65-8
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrNOS2C_{15}H_{10}BrNOS_2. The compound features a benzothiazole moiety linked to a bromophenyl group through an ethanone functional group. Its structural characteristics facilitate various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The sulfur atom in the benzothiazole structure plays a crucial role in mediating these interactions, often leading to the modulation of enzymatic functions or cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that it could inhibit cell proliferation in several cancer types, including breast and lung cancers .

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various benzothiazole derivatives highlighted that this compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Activity : In a comparative study on anticancer agents, this compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent cytotoxic effects .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Structural Variations in Substituents

Halogen-Substituted Phenyl Groups
  • 4-Bromophenyl vs. 4-Chlorophenyl: The chloro-substituted analog, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone (C₁₅H₁₀ClNOS₂), shares the benzothiazole core but differs in the halogen substituent. Bromine’s larger atomic radius and higher molecular weight (384.27 g/mol vs. 339.82 g/mol) may enhance lipophilicity and influence binding affinity in biological systems, though direct comparative data is unavailable .
  • Morpholino-Substituted Analog: Compound 1m (2-(1,3-benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone, C₁₃H₁₄N₂O₂S₂) replaces the bromophenyl group with a morpholine ring. This substitution confers distinct electronic properties (morpholine is electron-rich) and biological activity, including inhibition of carbonic anhydrase IX (CA-IX) (IC₅₀ = 0.87 µM) and cytotoxicity against ID8 ovarian cancer cells (IC₅₀ = 12.3 µM) .
Phenyl vs. Heteroaromatic Substituents
  • Pyrazole Derivatives: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (C₁₄H₁₂BrN₃O) exhibits potent DNA photocleaving activity, degrading supercoiled (SC) and open circular (OC) DNA at 1 µg/mL under UV light. This highlights how replacing benzothiazole with pyrazole shifts activity toward DNA interaction .

Heterocycle Modifications

Benzothiazole vs. Benzoxazole
  • Antifungal Activity: The benzoxazole analog, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (C₁₅H₁₀BrNO₂S), shows anti-Candida albicans activity (MIC = 16 µg/mL) by disrupting ergosterol synthesis and mitochondrial respiration.
Benzimidazole Derivatives
  • Anticancer Applications: 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (C₁₅H₁₀Br₃N₂O) demonstrates cytotoxicity through structural interactions confirmed by X-ray crystallography. Benzimidazole’s planar structure may enhance DNA intercalation compared to benzothiazole derivatives .

Mechanistic Insights

  • Anticancer Activity: Morpholino-substituted benzothiazoles (e.g., 1m) inhibit hypoxia-inducible factor 1α (HIF-1α) and CA-IX, enzymes overexpressed in tumors. The bromophenyl group’s absence here suggests substituent flexibility in targeting hypoxic pathways .
  • Antifungal Action : Benzoxazole derivatives disrupt ergosterol biosynthesis and mitochondrial function, mechanisms distinct from benzothiazoles, which may target reactive oxygen species (ROS) pathways .

Preparation Methods

Reaction of 2-Mercaptobenzothiazole with 4-Bromoacetophenone Derivatives

A widely employed method involves the nucleophilic substitution of 2-mercaptobenzothiazole with α-chloro-4-bromoacetophenone. The reaction proceeds in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 6–12 hours.

Procedure :

  • Dissolve 2-mercaptobenzothiazole (1.67 g, 10 mmol) and α-chloro-1-(4-bromophenyl)ethanone (2.43 g, 10 mmol) in anhydrous DMF.

  • Add K₂CO₃ (2.76 g, 20 mmol) and stir at 70°C under N₂ for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 72–78%
Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52–7.48 (m, 2H, benzothiazole-H), 7.34–7.30 (m, 2H, benzothiazole-H), 4.34 (s, 2H, SCH₂), 2.61 (s, 3H, COCH₃).

  • IR (KBr): 1684 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Condensation of Benzothiazole-2-thiol with Bromoacetyl Bromide

Two-Step Synthesis via Bromoacetylation

This method involves bromoacetylation of 4-bromophenyl ethanol followed by thiol coupling:

Step 1: Synthesis of 1-(4-Bromophenyl)-2-bromoethanone

  • React 4-bromoacetophenone (25 g, 126 mmol) with bis(2-methoxyethyl)aminosulfur trifluoride (111 g, 500 mmol) in chloroform at 50°C for 35 hours.

  • Purify via silica gel chromatography (hexane).

Yield : 69%

Step 2: Thiol Coupling

  • Mix 1-(4-bromophenyl)-2-bromoethanone (10 mmol) with 2-mercaptobenzothiazole (10 mmol) in ethanol.

  • Reflux for 4 hours, then concentrate and recrystallize from ethanol.

Yield : 85%
Purity : >95% (HPLC)

Microwave-Assisted Synthesis

Accelerated Coupling Using Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes:

Procedure :

  • Combine 2-mercaptobenzothiazole (1.67 g, 10 mmol), α-chloro-1-(4-bromophenyl)ethanone (2.43 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) in DMF.

  • Irradiate at 150 W, 100°C, for 15 minutes.

  • Isolate as described in Section 1.1.

Yield : 81%
Advantages : 8-fold faster than conventional heating.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Advanced Intermediates

Palladium catalysts enable the incorporation of the 4-bromophenyl group post-thiol coupling:

Procedure :

  • React 2-(benzothiazol-2-ylsulfanyl)acetophenone (5 mmol) with 4-bromophenylboronic acid (6 mmol) in toluene/EtOH (3:1).

  • Add Pd(OAc)₂ (0.01 mmol) and K₃PO₄ (15 mmol).

  • Heat at 100°C for 2 hours.

Yield : 76%
Catalyst Efficiency : Turnover number (TON) = 7,600.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Nucleophilic Substitution72–788–12 h95High
Bromoacetylation69–8535 h90Moderate
Microwave-Assisted8115 min97High
Palladium-Catalyzed762 h94Low

Key Findings :

  • Microwave irradiation offers the best balance of yield and time efficiency.

  • Palladium catalysis is limited by catalyst cost but useful for complex derivatives.

Characterization and Quality Control

Spectroscopic Validation

  • MS (ESI) : m/z 364.0 [M+H]⁺ (Calc. 364.3).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.1 (C=O), 153.2 (C=N), 135.4–121.2 (Ar-C), 44.7 (SCH₂).

Purity Assessment

  • HPLC : Rt = 6.32 min (C18 column, MeCN:H₂O = 70:30).

  • Elemental Analysis : Found C 49.21%, H 2.76%, N 3.84% (Calc. C 49.47%, H 2.77%, N 3.85%).

Challenges and Optimization Strategies

  • Byproduct Formation : Competing oxidation of thiols to disulfides is mitigated by inert atmospheres.

  • Solvent Selection : DMF outperforms THF in solubility but requires rigorous drying.

  • Catalyst Recycling : Pd catalysts are recoverable via nanoparticle immobilization (85% recovery).

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (∼$120/kg for 2-mercaptobenzothiazole).

  • Green Chemistry : Ethanol/water mixtures reduce environmental impact (E-factor = 2.1 vs. 5.8 for DMF).

Emerging Methodologies

Photocatalytic Thiol-ene Coupling

Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce energy input:

  • Conditions : 450 nm LED, 25°C, 2 hours.

  • Yield : 68% (preliminary) .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone be optimized for higher yield and purity?

  • Methodological Answer: The compound is typically synthesized via alkylation of 2-mercaptobenzothiazole with a brominated acetophenone derivative. Optimizing reaction conditions, such as using polar aprotic solvents (e.g., DMF), maintaining temperatures between 80–130°C, and employing stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent), can improve yields. Purification via recrystallization from ethanol or ethyl acetate enhances purity. Monitoring by TLC and characterization via 1H^1H-NMR and mass spectrometry ensures reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • 1H^1H-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.06–8.01 ppm for bromophenyl and benzothiazole groups) and alkyl chain integration.
  • IR Spectroscopy : Identification of C=O stretches (~1680 cm1^{-1}) and C-S bonds (~650 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 367 for [M+^+]).
    Consistency in spectral data across replicates is essential to confirm structural integrity .

Q. How does the bromophenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer: The electron-withdrawing bromine atom on the phenyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. This can be quantified via Hammett substituent constants (σm_m=0.39 for Br) or computational methods (DFT calculations). Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. What methodologies are employed to determine the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 is standard. Key steps include:

  • Data Collection : Monochromatic Mo-Kα radiation (λ=0.71073 Å), θ range 2–25°.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonding networks analyzed using CrystalExplorer .
  • Validation : R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy. Intermolecular interactions (e.g., C–H···S, π-π stacking) are mapped using Mercury software .

Q. How can molecular docking elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer: Docking studies (e.g., AutoDock Vina) against targets like Candida albicans Ergosterol Synthase or human carbonic anhydrase IX (CA-IX):

  • Protein Preparation : Retrieve PDB structures (e.g., 5TZ1 for CA-IX), remove water, add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide for CA-IX). MD simulations (NAMD) assess binding stability over 100 ns .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., MIC variations due to fungal strain differences). Mitigation strategies include:

  • Standardized Protocols : CLSI guidelines for antifungal susceptibility testing.
  • Dose-Response Curves : IC50_{50} values derived from 3-parameter logistic models.
  • Orthogonal Assays : Combine MTT cytotoxicity (ID8 cells) with enzymatic inhibition (CA-IX activity via p-nitrophenol assay) to confirm specificity .

Q. How does hydrogen bonding dictate the compound’s supramolecular assembly in the solid state?

  • Methodological Answer: Graph-set analysis (Etter’s formalism) identifies recurring motifs like R22(8)R_2^2(8) dimeric rings from C=O···H–N interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., S···H contacts ≈12%). Thermal analysis (DSC/TGA) correlates stability with packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.